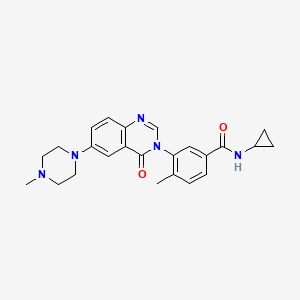

AZD 6703

Description

Properties

CAS No. |

851845-37-9 |

|---|---|

Molecular Formula |

C24H27N5O2 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide |

InChI |

InChI=1S/C24H27N5O2/c1-16-3-4-17(23(30)26-18-5-6-18)13-22(16)29-15-25-21-8-7-19(14-20(21)24(29)31)28-11-9-27(2)10-12-28/h3-4,7-8,13-15,18H,5-6,9-12H2,1-2H3,(H,26,30) |

InChI Key |

ZMAZXHICVRYLQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD6703 N-cyclopropyl-4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzamide |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of a Potent and Selective p38α MAP Kinase Inhibitor: N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)

An In-depth Technical Guide on the Discovery, Preclinical Characterization, and Mechanism of Action of a Clinical Candidate for Inflammatory Diseases.

Introduction

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide, also known as AZD6703, is a potent and selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The discovery of AZD6703 was the result of a focused drug discovery program aimed at identifying a clinical candidate for the treatment of inflammatory diseases.[1][4] This technical guide details the discovery process, key preclinical data, experimental methodologies, and the underlying mechanism of action of AZD6703.

The development of AZD6703 was initiated to address liabilities of earlier chemical series, such as poor aqueous solubility and high plasma protein binding.[1][3] Through a structure-guided drug design approach, which included X-ray crystallography, medicinal chemists were able to optimize the lead compounds.[1][3] A key finding from these crystallographic studies was a switch in the binding mode of the inhibitors from a DFG 'out' to a DFG 'in' conformation as the molecular size was reduced to improve overall physicochemical properties.[1][3] This optimization effort led to the identification of AZD6703 as a clinical candidate.[1][4]

Quantitative Biological Data

The biological activity of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide was characterized through a series of in vitro assays. The key quantitative data are summarized in the table below.

| Assay | Target | Result |

| Enzymatic Assay | p38α MAP Kinase | IC50 = 16 nM |

| Safety Assay | hERG Channel | No significant inhibition up to 100 µM |

Table 1: In vitro biological activity of AZD6703.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted during the discovery and characterization of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide.

p38α MAP Kinase Inhibition Assay

The inhibitory activity of the compound against p38α MAP kinase was determined using a biochemical assay that measures the phosphorylation of a substrate.

Materials:

-

Recombinant human p38α kinase

-

Biotinylated peptide substrate (e.g., ATF2)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-ATF2 antibody and Alexa Fluor™ 647-streptavidin)

-

384-well microplates

Procedure:

-

A solution of the test compound was serially diluted in DMSO.

-

The kinase reaction was initiated by adding a mixture of p38α kinase and the peptide substrate to the wells of a 384-well plate.

-

The test compound dilutions were then added to the wells.

-

The kinase reaction was started by the addition of ATP.

-

The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction was stopped by the addition of a solution containing EDTA.

-

The detection reagents were added, and the plate was incubated to allow for antibody binding to the phosphorylated substrate.

-

The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was read on a suitable plate reader.

-

The IC50 values were calculated from the resulting dose-response curves.

hERG Inhibition Assay

The potential for the compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using an automated patch-clamp assay.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2)

-

Test compound (dissolved in DMSO)

-

Automated patch-clamp system (e.g., QPatch)

Procedure:

-

hERG-expressing cells were cultured and harvested for the assay.

-

The automated patch-clamp system was primed with extracellular and intracellular solutions.

-

A whole-cell patch-clamp configuration was established with individual cells.

-

A specific voltage protocol was applied to elicit hERG channel currents.

-

The baseline hERG current was recorded.

-

The test compound was perfused over the cell at various concentrations.

-

The hERG current was recorded in the presence of the test compound.

-

The percentage of inhibition of the hERG current was calculated for each concentration.

-

The IC50 value was determined from the concentration-response curve.

Visualizations

p38α MAP Kinase Signaling Pathway

The p38α MAPK signaling pathway is a key cascade in the cellular response to inflammatory cytokines and environmental stress.[5][6] It is activated by upstream kinases and, once activated, p38α phosphorylates various downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8][9]

Caption: The p38α MAP Kinase signaling cascade and the point of inhibition by AZD6703.

Drug Discovery Workflow

The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide followed a structured drug discovery workflow, from initial hit identification to the nomination of a clinical candidate.

References

- 1. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]

- 2. benchchem.com [benchchem.com]

- 3. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. assaygenie.com [assaygenie.com]

- 7. sdbonline.org [sdbonline.org]

- 8. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 9. researchgate.net [researchgate.net]

AZD6703: A Selective MAPK14 Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6703 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38α MAP kinase.[1] Developed for the treatment of inflammatory diseases, AZD6703 targets a key signaling node in the cellular response to stress and pro-inflammatory cytokines.[1] This technical guide provides a comprehensive overview of the preclinical data available for AZD6703, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Mechanism of Action

AZD6703 is an N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide. It functions as a selective inhibitor of the α and β isoforms of p38 MAP kinase, while being inactive against the γ and δ isoforms.[1] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor α (TNFα) and Interleukin-1β (IL-1β). By inhibiting p38α, AZD6703 effectively blocks the downstream signaling cascade that leads to the synthesis and release of these key inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD6703 based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Selectivity |

| Human MAPK14 (p38α) | Biochemical Kinase Assay | 17 | - |

| TNFα release | Human isolated synovial cells | ~110 | - |

| Other Kinases | Not specified | - | >100-fold vs. other kinases tested[1] |

| p38β | Not specified | Active | - |

| p38γ | Not specified | Inactive | - |

| p38δ | Not specified | Inactive | - |

Table 2: Preclinical Pharmacokinetics in Rats

| Parameter | Route of Administration | Value | Unit |

| tmax | Oral | 0.5 - 2.0 | hours[1] |

| Absorption | Oral | Rapid | -[1] |

| Clearance | Not specified | High | -[1] |

| Elimination | Not specified | Urine and feces | -[1] |

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway

Caption: p38 MAPK signaling cascade and the inhibitory action of AZD6703.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

Experimental Protocols

While the specific, detailed experimental protocols for the characterization of AZD6703 are not publicly available, the following sections describe representative methodologies for the key assays typically employed for a p38 MAPK inhibitor.

p38α (MAPK14) Biochemical Kinase Assay (Representative TR-FRET Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of p38α. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common and robust method.

-

Materials:

-

Recombinant human p38α (MAPK14) enzyme

-

Biotinylated substrate peptide (e.g., Biotin-ATF2)

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-ATF2)

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

384-well low-volume black plates

-

Test compound (AZD6703) serially diluted in DMSO

-

-

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.

-

In a 384-well plate, add the test compound dilutions.

-

Add the p38α enzyme and the biotinylated substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for p38α.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents: a mixture of Europium-labeled anti-phospho-substrate antibody and SA-APC.

-

Incubate in the dark at room temperature for at least 60 minutes to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

TNFα Release Assay from Human Synovial Cells (Representative ELISA Protocol)

This cell-based assay measures the ability of a compound to inhibit the production and release of the pro-inflammatory cytokine TNFα from relevant primary cells.

-

Materials:

-

Human isolated synovial cells (or a suitable cell line like THP-1 monocytes, or Peripheral Blood Mononuclear Cells - PBMCs)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) for stimulation

-

Test compound (AZD6703) serially diluted

-

Human TNFα ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

-

Procedure:

-

Plate the human synovial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNFα production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plates for a defined period (e.g., 4-24 hours) in a CO2 incubator.

-

After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

Quantify the concentration of TNFα in the supernatant using a commercial Human TNFα ELISA kit, following the manufacturer's instructions.

-

The IC50 value is determined by plotting the percentage of TNFα inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Rat Pharmacokinetic Study (Representative Protocol)

This in vivo study is designed to determine the pharmacokinetic profile of a compound after oral administration.

-

Animals:

-

Male Sprague-Dawley rats (or other appropriate strain) with jugular vein cannulas for serial blood sampling.

-

-

Formulation and Dosing:

-

The test compound (AZD6703) is formulated in a suitable vehicle for oral gavage (e.g., a suspension in 0.5% methylcellulose).

-

Administer a single oral dose of the compound to fasted rats.

-

-

Blood Sampling:

-

Collect serial blood samples from the jugular vein cannula at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), for the quantification of the test compound in plasma.

-

Analyze the plasma samples to determine the concentration of the compound at each time point.

-

-

Data Analysis:

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Cmax (maximum plasma concentration)

-

tmax (time to reach Cmax)

-

AUC (Area Under the Curve)

-

t1/2 (half-life)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

-

Conclusion

AZD6703 is a selective inhibitor of p38α MAP kinase with potent in vitro activity and evidence of in vivo efficacy in preclinical models of inflammatory disease.[1] Its rapid absorption and favorable preclinical pharmacokinetic profile in rats supported its progression as a clinical candidate. The data and representative methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on p38 MAPK inhibitors and related inflammatory pathways. Further investigation into the full kinase selectivity profile and more extensive in vivo studies would provide a more complete understanding of the therapeutic potential of AZD6703.

References

The Role of AZD6703 in the Inhibition of Tumor Necrosis Factor-Alpha (TNF-α) Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of AZD6703, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), and its role in the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release. AZD6703, also known as N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide, has been investigated for its therapeutic potential in inflammatory diseases. This document details the mechanism of action of AZD6703, provides comprehensive experimental protocols for assessing its activity, presents available quantitative data, and includes visualizations of key biological pathways and experimental workflows.

Introduction to AZD6703 and its Therapeutic Target

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory disorders, including rheumatoid arthritis (RA). The synthesis and release of TNF-α are tightly regulated by intracellular signaling cascades, with the p38 MAPK pathway playing a pivotal role. Activation of p38 MAPK in immune cells, such as macrophages and monocytes, leads to the enhanced translation and stability of TNF-α mRNA, resulting in increased cytokine secretion.

AZD6703 is a small molecule inhibitor that selectively targets the α and β isoforms of p38 MAPK.[1] By inhibiting p38 MAPK, AZD6703 effectively blocks the downstream signaling events that lead to TNF-α production, thereby exerting its anti-inflammatory effects. This guide explores the preclinical data and methodologies used to characterize the inhibitory action of AZD6703 on TNF-α release.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory stimuli, such as lipopolysaccharide (LPS). The binding of LPS to its receptor on the surface of immune cells initiates a phosphorylation cascade that culminates in the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates downstream substrates, including MAPK-activated protein kinase 2 (MK2). MK2 plays a crucial role in the post-transcriptional regulation of TNF-α by stabilizing its mRNA. AZD6703, by inhibiting p38α MAPK, prevents the activation of MK2 and subsequently leads to the degradation of TNF-α mRNA, thereby reducing the production and release of this pro-inflammatory cytokine.

Quantitative Data on AZD6703 Activity

AZD6703 has demonstrated potent inhibitory activity in both enzymatic and cell-based assays. The following tables summarize the key quantitative data for AZD6703.

Table 1: In Vitro Inhibitory Activity of AZD6703

| Target/Assay | Cell Type/System | IC50 (nM) | Reference |

| p38α (MAPK14) Kinase Activity | Enzymatic Assay | 17 | [1] |

| TNF-α Release | Human Isolated Synovial Cells | ~110 | [1] |

| LPS-induced TNF-α Release | Human Whole Blood | Data not publicly available | - |

Table 2: In Vivo Efficacy of AZD6703 in a Rodent Model of Rheumatoid Arthritis (Illustrative Data)

Disclaimer: Specific in vivo efficacy data for AZD6703 is not publicly available. The following data is illustrative of expected outcomes for a potent p38 MAPK inhibitor in a collagen-induced arthritis model.

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Inhibition of Paw Swelling (%) | Reduction in Serum TNF-α (%) |

| Vehicle Control | - | 0 | 0 |

| AZD6703 | 1 | 25 | 30 |

| AZD6703 | 3 | 55 | 60 |

| AZD6703 | 10 | 80 | 85 |

Experimental Protocols

In Vitro Assay: LPS-Induced TNF-α Release in Human Whole Blood

This assay is a robust method to assess the potency of compounds in a physiologically relevant ex vivo setting.

Methodology:

-

Blood Collection: Draw fresh human venous blood from healthy volunteers into heparinized tubes.

-

Compound Preparation: Prepare a stock solution of AZD6703 in DMSO and perform serial dilutions in RPMI 1640 medium to achieve the desired final concentrations.

-

Incubation with Inhibitor: In a 96-well plate, add the diluted AZD6703 or vehicle control (DMSO) to the whole blood. Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to induce TNF-α production.

-

Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO₂ incubator.

-

Plasma Separation: Centrifuge the plates to separate the plasma.

-

TNF-α Quantification: Measure the concentration of TNF-α in the plasma supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the log concentration of AZD6703.

References

An In-depth Technical Guide on the Foundational Science of Ceralasertib (AZD6738)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress, a common feature of cancer cells.[4][5][6] Ceralasertib functions as an ATP-competitive inhibitor, effectively blocking ATR's catalytic activity.[1] This inhibition disrupts the cellular response to DNA damage, leading to cell cycle dysregulation and apoptosis in tumor cells.[4] The therapeutic strategy for ceralasertib is based on the concept of synthetic lethality, particularly in tumors with existing DDR defects, such as those with mutations in the ATM gene.[7] Furthermore, ceralasertib has shown synergistic effects when combined with DNA-damaging agents like chemotherapy and radiation.[1][8]

Mechanism of Action

Ceralasertib targets the ATR kinase, a key component of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[4][6] ATR is activated in response to a wide range of DNA lesions and replication stress, particularly the presence of single-stranded DNA (ssDNA).[4][5] Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[9][10] This phosphorylation initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[9][11] By inhibiting ATR, ceralasertib prevents the phosphorylation of Chk1, thereby abrogating the S and G2/M cell cycle checkpoints.[4][10] This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.[9] This is particularly effective in cancer cells that often have a defective G1 checkpoint and are therefore heavily reliant on the ATR-Chk1 pathway for survival.[4]

Signaling Pathway

The ATR signaling pathway is a central component of the DNA Damage Response. The following diagram illustrates the key steps in this pathway and the point of intervention by ceralasertib.

Quantitative Data

The following tables summarize key quantitative data for ceralasertib from various studies.

Table 1: In Vitro Activity of Ceralasertib

| Parameter | Value | Cell Line/Context | Reference |

| Enzyme IC50 | 0.001 µM | Purified ATR enzyme | [1] |

| Cellular pChk1 IC50 | 0.074 µM | Inhibition of Chk1 Ser345 phosphorylation | [1] |

| Proliferation IC50 | < 1 µM | In 73 out of 197 solid and hematological cell lines | [1] |

| Selectivity | > 5 µM | Against DNA-PK, ATM, mTOR, and AKT | [1] |

Table 2: Clinical Efficacy of Ceralasertib (Combination Therapies)

| Combination | Tumor Type | Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS | Reference |

| + Paclitaxel | Melanoma | 33.3% | 60.6% | 3.6 months | [12] |

| + Durvalumab | Advanced Gastric Cancer | 22.6% | 58.1% | 3.0 months | [13][14] |

| + Durvalumab | NSCLC (KRAS-mutant) | 13.1% (estimated) | 39.7% (durable clinical benefit) | 5.9 months | [15] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

1. Western Blotting for Phospho-Chk1

This assay is used to confirm the on-target effect of ceralasertib by measuring the phosphorylation of Chk1, a direct downstream target of ATR.[4]

-

Cell Culture and Treatment: Cells are seeded and allowed to adhere. They are then pre-treated with various concentrations of ceralasertib for a specified time (e.g., 1 hour) before inducing DNA damage to activate the ATR pathway.[4]

-

Lysis and Protein Quantification: Cells are lysed in ice-cold lysis buffer, and protein concentration is determined.[4]

-

SDS-PAGE and Transfer: Protein samples are denatured, separated by SDS-PAGE, and transferred to a membrane.[4]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Chk1 (e.g., Ser345) and total Chk1 overnight at 4°C.[4][10] After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[4]

-

Detection: The signal is detected using an appropriate chemiluminescence substrate.

2. Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of ceralasertib on cell proliferation and viability.[4]

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.[4]

-

Treatment: Cells are treated with a range of concentrations of ceralasertib.[4]

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).[4]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization and Measurement: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader.[4]

3. In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of ceralasertib in a living organism.

-

Animal Models: Immunocompromised mice (e.g., NOD scid gamma) are used.[16]

-

Tumor Implantation: Human cancer cells are implanted subcutaneously.[16][17]

-

Treatment: Once tumors reach a certain size, animals are randomized into treatment groups. Ceralasertib is typically administered orally.[16]

-

Monitoring: Tumor volume and body weight are measured regularly.[16][17]

-

Endpoint: The study concludes when tumors reach a predetermined size or at a specified time point.[16]

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating an ATR inhibitor like ceralasertib.

Conclusion

Ceralasertib (AZD6738) is a promising targeted therapy that exploits the reliance of many cancers on the ATR-mediated DNA damage response. Its potent and selective inhibition of ATR leads to synthetic lethality in tumors with specific DDR deficiencies and enhances the efficacy of conventional cancer treatments. The comprehensive preclinical and ongoing clinical data underscore the potential of ceralasertib as a valuable addition to the oncology armamentarium. Further research is focused on identifying predictive biomarkers to optimize patient selection and exploring novel combination strategies to overcome resistance.

References

- 1. AZD6738 [openinnovation.astrazeneca.com]

- 2. Ceralasertib - NCI [dctd.cancer.gov]

- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PLANETTE: A modular phase IIa multicenter open-label study evaluating the ATR inhibitor ceralasertib (AZD6738) in ATM mutant advanced solid tumors. - ASCO [asco.org]

- 8. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Ceralasertib used for? [synapse.patsnap.com]

- 12. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Combination of Ceralasertib and Durvalumab Shows Activity in Phase II Trial of Advanced NSCLC - The ASCO Post [ascopost.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

AZD6703: A Technical Overview of its Selectivity for p38 MAPK Isoforms α and β

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZD6703, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, with a specific focus on its selectivity for the α and β isoforms. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Introduction to AZD6703 and the p38 MAPK Signaling Pathway

AZD6703, chemically known as N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide, is a small molecule inhibitor targeting the p38 MAPK signaling pathway.[1] The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making them attractive targets for therapeutic intervention in a range of inflammatory diseases.

The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). p38α is the most extensively studied isoform and is a key regulator of the inflammatory response. While sharing a degree of sequence homology, the different isoforms can have distinct downstream targets and biological functions. Therefore, the selectivity of inhibitors for specific isoforms is a critical aspect of their therapeutic potential and safety profile.

Quantitative Selectivity Profile of AZD6703

| Target Isoform | IC50 (nM) | Selectivity Notes |

| p38α (MAPK14) | 17 | Potent inhibitor.[1] |

| p38β | Not specified | Reported to be active against this isoform.[1] |

| p38γ | Inactive | Not a target of AZD6703.[1] |

| p38δ | Inactive | Not a target of AZD6703.[1] |

| Other Kinases | >100-fold selective | High selectivity against other tested kinases.[1] |

Experimental Protocols

The determination of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize compounds like AZD6703.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of AZD6703 on the enzymatic activity of purified p38α and p38β.

Objective: To determine the IC50 values of AZD6703 for p38α and p38β.

Materials:

-

Recombinant human active p38α and p38β enzymes

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., ATF2)

-

ATP (at a concentration close to the Km for each kinase)

-

AZD6703 (serially diluted in DMSO)

-

96-well or 384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of AZD6703 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add the diluted AZD6703 or vehicle control (DMSO) to the wells of the assay plate.

-

Add the recombinant p38α or p38β enzyme to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each AZD6703 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular p38 MAPK Inhibition Assay (Whole-Blood Assay)

This assay measures the ability of AZD6703 to inhibit p38 MAPK activity in a more physiologically relevant context by using human whole blood.

Objective: To determine the IC50 of AZD6703 for the inhibition of cytokine release (e.g., TNF-α) in response to an inflammatory stimulus.

Materials:

-

Freshly drawn human whole blood from healthy volunteers

-

Lipopolysaccharide (LPS)

-

AZD6703 (serially diluted in DMSO)

-

RPMI 1640 medium

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO2 incubator

Procedure:

-

Prepare serial dilutions of AZD6703 in DMSO.

-

In a 96-well plate, add the diluted AZD6703 or vehicle control to each well.

-

Add fresh human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

-

Stimulate the blood with LPS (e.g., 100 ng/mL final concentration) to induce TNF-α production. Include an unstimulated control.

-

Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to separate the plasma.

-

Collect the plasma supernatant.

-

Measure the concentration of TNF-α in the plasma using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each AZD6703 concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli and leads to cellular responses such as inflammation and apoptosis.

Caption: p38 MAPK Signaling Pathway and the inhibitory action of AZD6703.

Experimental Workflow for Biochemical Kinase Inhibition Assay

This diagram outlines the key steps involved in the in vitro biochemical assay to determine the IC50 of an inhibitor against a specific kinase.

Caption: Workflow for determining the biochemical IC50 of AZD6703.

Experimental Workflow for Cellular (Whole-Blood) Assay

This diagram illustrates the process for evaluating the efficacy of a p38 inhibitor in a cellular context using a whole-blood assay.

Caption: Workflow for the whole-blood assay to assess cellular p38 inhibition.

References

The Impact of AZD6703 on Inflammatory Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6703 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14), specifically targeting the α and β isoforms.[1][2][3] Developed for the treatment of inflammatory diseases such as rheumatoid arthritis, AZD6703 demonstrated preclinical efficacy but was discontinued after Phase I clinical trials.[1][4] This guide provides a technical overview of AZD6703's mechanism of action, its impact on inflammatory signaling, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of p38α MAPK

The primary mechanism of action of AZD6703 is the inhibition of p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory cytokines and environmental stress. Activation of this pathway leads to the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), a key mediator in many inflammatory diseases. By inhibiting p38α MAPK, AZD6703 effectively blocks this inflammatory cascade.

Quantitative Data

The inhibitory activity of AZD6703 has been quantified in preclinical studies, demonstrating its potency against its primary target and its functional effect on inflammatory cytokine release.[1]

| Target/Assay | IC50 Value | Cell Type/System |

| Human MAPK14 (p38α) | 17 nM | Biochemical Assay |

| TNF-α Release | ~110 nM | Human Isolated Synovial Cells |

Signaling Pathway Analysis

AZD6703 exerts its anti-inflammatory effects by intervening in the p38 MAPK signaling pathway. This pathway is a key transducer of inflammatory signals.

Caption: p38 MAPK signaling pathway and the inhibitory action of AZD6703.

Experimental Protocols

The following are detailed descriptions of the general methodologies likely employed to determine the inhibitory activity of AZD6703.

Note: The specific experimental details from the primary publication by Brown et al. (2012) are not publicly available. The following protocols are based on standard industry practices for similar kinase inhibitors.

In Vitro p38α MAPK Kinase Activity Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of AZD6703 on the enzymatic activity of p38α MAPK.

-

Principle: A purified recombinant p38α kinase phosphorylates a specific substrate (e.g., ATF-2). The amount of phosphorylated substrate is measured, and the inhibition by AZD6703 is determined by the reduction in phosphorylation.

-

Materials:

-

Recombinant active human p38α MAPK

-

Kinase substrate (e.g., recombinant ATF-2)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 μM ATP)

-

AZD6703 (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit or phospho-specific antibody)

-

96- or 384-well microplates

-

-

Procedure:

-

A solution of AZD6703 at various concentrations is pre-incubated with p38α MAPK in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of the substrate (e.g., ATF-2) and ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

Luminescence-based: Measuring the amount of ADP produced using an assay like ADP-Glo™.

-

Antibody-based: Detecting the phosphorylated substrate using a specific antibody in an ELISA or Western blot format.

-

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

TNF-α Release Assay from Human Synovial Cells (Cellular IC50 Determination)

This assay measures the functional consequence of p38α MAPK inhibition by AZD6703 in a relevant cell type.

-

Principle: Primary human synovial cells or a relevant cell line are stimulated to produce TNF-α. The amount of TNF-α released into the cell culture supernatant is measured in the presence and absence of AZD6703.

-

Materials:

-

Human isolated synovial cells (or a suitable cell line like MH7A)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulant (e.g., Interleukin-1β or Lipopolysaccharide)

-

AZD6703 (serially diluted)

-

Human TNF-α ELISA kit

-

-

Procedure:

-

Human synovial cells are seeded in a 96-well plate and cultured until adherent.

-

The cells are pre-incubated with various concentrations of AZD6703 for a specified time (e.g., 1 hour).

-

The cells are then stimulated with a pro-inflammatory agent (e.g., IL-1β) to induce TNF-α production.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

The IC50 value is determined by plotting the percentage of TNF-α inhibition against the logarithm of the AZD6703 concentration.

-

Caption: General experimental workflow for inhibitor characterization.

Conclusion

AZD6703 is a potent inhibitor of p38α MAPK that demonstrates clear anti-inflammatory effects by reducing the production of TNF-α in cellular models of inflammation. While the clinical development of AZD6703 was halted, the compound remains a valuable tool for researchers studying the role of the p38 MAPK signaling pathway in inflammatory diseases. The data and methodologies presented in this guide provide a foundational understanding of the preclinical characterization of this and similar kinase inhibitors.

References

AZD6703: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6703 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14 or p38α).[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.[3][4] AZD6703 was developed as a clinical candidate for the treatment of these conditions. This technical guide provides an in-depth overview of the basic research studies involving AZD6703, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for AZD6703.

Table 1: In Vitro Activity of AZD6703

| Parameter | Species | Assay System | Value | Reference |

| IC50 vs. p38α (MAPK14) | Human | Recombinant Enzyme | 17 nM | [1] |

| IC50 vs. TNFα release | Human | Isolated Synovial Cells | ~110 nM | [1] |

| Selectivity vs. other kinases | - | Kinase Panel | >100-fold | [1] |

| Activity vs. p38 isoforms | Human | - | Active against p38α and p38β; Inactive against p38γ and p38δ | [1] |

Table 2: Preclinical Pharmacokinetics of AZD6703 in Rats

| Parameter | Route | Value | Reference |

| Time to maximum plasma concentration (tmax) | Oral | 0.5 - 2.0 hours | [1] |

| Clearance | Oral | High | [1] |

| Elimination | - | Urine and Feces | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of AZD6703.

p38α (MAPK14) Enzymatic Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of AZD6703 against recombinant human p38α.

-

Materials:

-

Recombinant human p38α enzyme

-

Biotinylated peptide substrate (e.g., Biotin-IPTTPITTTYFFFKKK)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

AZD6703 stock solution in DMSO

-

384-well plates

-

LanthaScreen™ Eu-anti-phospho-peptide antibody

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of AZD6703 in DMSO and then dilute in assay buffer.

-

Add the diluted AZD6703 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the p38α enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the LanthaScreen™ Eu-anti-phospho-peptide antibody.

-

Incubate for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader to measure the time-resolved fluorescence resonance energy transfer.

-

Calculate the percent inhibition for each AZD6703 concentration and determine the IC50 value using a suitable software.

-

TNFα Release Assay from Human Synovial Cells

This protocol outlines the procedure to measure the inhibitory effect of AZD6703 on TNFα release from primary human synovial cells.

-

Materials:

-

Human isolated synovial cells

-

Cell culture medium (e.g., DMEM/F-12 supplemented with FBS and antibiotics)

-

Lipopolysaccharide (LPS)

-

AZD6703 stock solution in DMSO

-

96-well cell culture plates

-

Human TNFα ELISA kit

-

-

Procedure:

-

Plate human isolated synovial cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of AZD6703 or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.

-

Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNFα release for each AZD6703 concentration and determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to AZD6703.

Caption: p38 MAPK signaling pathway and the inhibitory action of AZD6703.

Caption: A typical experimental workflow for the preclinical development of a p38 MAPK inhibitor like AZD6703.

References

- 1. AZD6703 [openinnovation.astrazeneca.com]

- 2. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of the joint-protective effects of p38 MAPK inhibitors in rodent arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiinflammatory functions of p38 in mouse models of rheumatoid arthritis: advantages of targeting upstream kinases MKK-3 or MKK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the chemical structure of AZD6703

An In-Depth Technical Guide to the Chemical Structure and Activity of AZD6703

This guide provides a detailed overview of the chemical structure, mechanism of action, and pharmacological properties of AZD6703, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

AZD6703 is a small molecule inhibitor belonging to the quinazolinone class of compounds.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide |

| Molecular Formula | C₂₄H₂₇N₅O₂ |

| Molecular Weight | 417.51 g/mol |

| SMILES String | Cc1ccc(cc1-n2cnc3ccc(cc3c2=O)N4CCN(C)CC4)C(=O)NC5CC5 |

| Stereochemistry | Achiral |

| Physical Description | Solid |

Mechanism of Action

AZD6703 is a potent, selective, and reversible inhibitor of p38α mitogen-activated protein kinase (MAPK14).[2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2] By inhibiting p38α, AZD6703 modulates the downstream signaling cascade, leading to anti-inflammatory effects. The optimization of the quinazolinone series of inhibitors, which led to the discovery of AZD6703, was guided by X-ray crystallographic studies that showed a switch in the binding mode from DFG 'out' to DFG 'in' as the inhibitor size was reduced to improve overall properties.[1]

The p38 MAPK signaling pathway is a key regulator of pro-inflammatory cytokine biosynthesis.[3] AZD6703's inhibition of p38α leads to the suppression of these inflammatory processes.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for AZD6703.

Table 1: In Vitro Activity

| Target/Assay | IC₅₀ (nM) | Species | Notes |

| p38α (MAPK14) Inhibition | 17 | Human | [2] |

| TNFα Release from Human Isolated Synovial Cells | ~110 | Human | [2] |

| p38β Inhibition | Active | - | Active at the β isoform.[2] |

| p38γ and p38δ Inhibition | Inactive | - | Inactive at the γ and δ isoforms.[2] |

| Kinase Selectivity | >100-fold | - | Greater than 100-fold selective against other kinases tested.[2] |

Table 2: In Vivo Pharmacokinetics (Rat)

| Parameter | Value |

| tmax | 0.5 - 2.0 h |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

p38α MAP Kinase Inhibition Assay (General Protocol)

This in vitro kinase assay determines the inhibitory activity of a compound against p38α MAPK by measuring the phosphorylation of a substrate.

-

Materials: Recombinant p38α MAPK, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT), substrate (e.g., ATF-2), ATP, test compound (AZD6703), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Serially dilute the test compound in the kinase assay buffer.

-

Add the diluted test compound, a positive control, or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the diluted p38α MAPK to each well and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at 30°C for a predetermined time.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect the amount of ADP produced.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

-

TNFα Release Assay from Human Synovial Cells (General Protocol)

This cellular assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNFα from synovial cells.

-

Materials: Isolated human synovial cells, cell culture medium (e.g., DMEM with 10% FBS), a stimulant (e.g., lipopolysaccharide - LPS), test compound (AZD6703), and a TNFα ELISA kit.

-

Procedure:

-

Culture the isolated human synovial cells in 96-well plates until they adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Stimulate the cells with a pro-inflammatory agent like LPS to induce TNFα production.

-

Incubate the cells for a sufficient time to allow for TNFα release into the culture medium.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value by analyzing the dose-response curve of the compound's inhibition of TNFα release.

-

Synthesis

The synthesis of AZD6703 involves a multi-step process. A key step in the synthesis of the quinazolinone core is the sequential conversion of two embedded aniline functionalities in a bisamide series to form the quinazolinone ring, followed by the attachment of the N-cyclopropyl reverse amide.[4] The development of this synthetic route was crucial in addressing issues of poor aqueous solubility and high plasma protein binding encountered with earlier compounds in the series.[4]

Kinase Selectivity Profiling

To determine the selectivity of AZD6703, it would be screened against a large panel of kinases. This is a standard practice in drug discovery to assess the off-target effects of a compound.[5]

-

General Procedure:

-

The test compound (AZD6703) is assayed at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases.

-

The percent inhibition for each kinase is determined.

-

For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC₅₀ value.

-

The selectivity is then expressed as the ratio of the IC₅₀ for the off-target kinases to the IC₅₀ for the primary target (p38α).

-

The statement that AZD6703 is ">100-fold selective for other kinases tested" indicates that its IC₅₀ for other kinases is at least 100 times higher than its IC₅₀ for p38α.[2]

References

Methodological & Application

Application Notes and Protocols for AZD6703 In Vitro Assay in Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6703 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. In various disease states, particularly inflammatory diseases like rheumatoid arthritis, the p38 MAPK pathway is upregulated, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor α (TNFα). AZD6703 effectively suppresses this pathway, offering a potential therapeutic intervention. These application notes provide a detailed protocol for assessing the in vitro efficacy of AZD6703 in primary human synovial fibroblasts, a key cell type implicated in the pathology of rheumatoid arthritis.

Mechanism of Action

AZD6703 specifically targets the α and β isoforms of p38 MAPK, with an IC50 of 17 nM for human MAPK14 (p38α).[1] By inhibiting p38α, AZD6703 prevents the downstream phosphorylation of target proteins involved in the inflammatory cascade. This ultimately leads to a reduction in the production and release of inflammatory mediators like TNFα. In human isolated synovial cells, AZD6703 has been shown to prevent TNFα release with an approximate IC50 of 110 nM.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for AZD6703 based on preclinical findings.

| Parameter | Value | Cell Type/Target | Reference |

| IC50 (MAPK14/p38α inhibition) | 17 nM | Human | [1] |

| IC50 (TNFα release inhibition) | ~110 nM | Human isolated synovial cells | [1] |

Signaling Pathway

Caption: AZD6703 inhibits the p38 MAPK signaling pathway.

Experimental Workflow

Caption: In vitro assay workflow for AZD6703.

Experimental Protocols

Isolation and Culture of Primary Human Synovial Fibroblasts (hSF)

This protocol outlines the general steps for isolating and culturing primary hSF from synovial tissue.

Materials:

-

Synovial tissue from patients undergoing joint replacement surgery

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase type I

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Tissue culture flasks and plates

Protocol:

-

Obtain synovial tissue in sterile DMEM supplemented with antibiotics.

-

Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish.

-

Digest the minced tissue with collagenase type I (e.g., 1 mg/mL in DMEM) for 2-4 hours at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate at 300 x g for 5 minutes.

-

Resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days. Fibroblast-like cells will adhere and proliferate.

-

Passage the cells using Trypsin-EDTA when they reach 80-90% confluency. Cells between passages 3 and 6 are recommended for experiments.

AZD6703 In Vitro Assay Protocol

This protocol details the treatment of primary hSF with AZD6703 and subsequent measurement of TNFα inhibition.

Materials:

-

Primary human synovial fibroblasts (passages 3-6)

-

DMEM with 10% FBS and penicillin-streptomycin

-

96-well tissue culture plates

-

AZD6703 (stock solution in DMSO)

-

Recombinant human Interleukin-1β (IL-1β)

-

Human TNFα ELISA kit

-

DMSO (vehicle control)

Protocol:

-

Cell Seeding:

-

Trypsinize and count the hSF.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

AZD6703 Treatment:

-

Prepare serial dilutions of AZD6703 in serum-free DMEM. A suggested concentration range is 1 nM to 10 µM to encompass the IC50 value.

-

Include a vehicle control (DMSO) at the same final concentration as the highest AZD6703 concentration.

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared AZD6703 dilutions or vehicle control to the respective wells.

-

Pre-incubate the cells with AZD6703 for 1 hour at 37°C.

-

-

Stimulation:

-

Prepare a working solution of IL-1β in serum-free DMEM to a final concentration of 10 ng/mL.

-

Add 10 µL of the IL-1β solution to each well (except for the unstimulated control wells).

-

The final volume in each well should be approximately 110 µL.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell layer and store at -80°C until analysis.

-

-

TNFα Measurement:

-

Quantify the concentration of TNFα in the collected supernatants using a human TNFα ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNFα inhibition for each AZD6703 concentration relative to the vehicle-treated, IL-1β stimulated control.

-

Plot the percentage inhibition against the logarithm of the AZD6703 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Troubleshooting

-

Low cell viability: Ensure primary cells are healthy and within the recommended passage number. Optimize cell seeding density.

-

High variability between replicates: Ensure accurate and consistent pipetting. Mix all solutions thoroughly before use.

-

No or low TNFα production upon stimulation: Confirm the activity of the IL-1β. Ensure the primary cells are responsive.

-

Inconsistent IC50 values: Standardize all incubation times and reagent concentrations. Ensure the DMSO concentration is consistent across all wells and does not exceed 0.1%.

These protocols provide a robust framework for evaluating the in vitro activity of AZD6703 in primary cells. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for drug development and research applications.

References

Application Notes and Protocols for AZD6703 in Human Synovial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6703 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), also known as MAPK14. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis (RA). In human synovial fibroblasts (HSFs), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) activate the p38 MAPK pathway, leading to the production of downstream inflammatory mediators, including IL-6, IL-8, and matrix metalloproteinases (MMPs), which contribute to joint inflammation and degradation. AZD6703 offers a targeted approach to modulate these inflammatory processes in synovial cells.

These application notes provide detailed protocols for the use of AZD6703 in primary human synovial fibroblast cultures to assess its inhibitory effects on inflammatory signaling and cytokine production.

Data Presentation

The following tables summarize the key quantitative data for AZD6703 and its effects on human synovial cells.

| Parameter | Value | Reference |

| Target | p38α MAPK (MAPK14) | [1] |

| AZD6703 IC50 (human MAPK14) | 17 nM | [1] |

| AZD6703 IC50 (TNFα release from human synovial cells) | ~110 nM | [1] |

IC50: The half maximal inhibitory concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway in synovial fibroblasts and a typical experimental workflow for evaluating the efficacy of AZD6703.

Caption: p38 MAPK Signaling Pathway in Synovial Fibroblasts.

Caption: Experimental Workflow for AZD6703 Evaluation.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Synovial Fibroblasts (HSFs)

This protocol describes the enzymatic digestion method for isolating HSFs from synovial tissue obtained from patients with rheumatoid arthritis or osteoarthritis.

Materials:

-

Synovial tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type I

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol

-

Sterile tissue culture flasks and dishes

-

Centrifuge

Procedure:

-

Collect synovial tissue in a sterile container with DMEM supplemented with penicillin-streptomycin.

-

In a sterile biosafety cabinet, wash the tissue with PBS to remove any blood.

-

Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

-

Transfer the minced tissue to a sterile conical tube containing DMEM with Collagenase Type I (e.g., 1 mg/mL).

-

Incubate at 37°C for 2-4 hours with gentle agitation to digest the tissue.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 500 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Plate the cells in a T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days. HSFs will adhere and proliferate. Cells are typically used for experiments between passages 3 and 8.

Protocol 2: Inhibition of TNF-α-induced IL-6 Production by AZD6703 in HSFs

This protocol details an in vitro assay to determine the dose-dependent effect of AZD6703 on TNF-α-stimulated IL-6 production by HSFs.

Materials:

-

Primary HSFs (passage 3-8)

-

Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

AZD6703 (stock solution in DMSO)

-

Recombinant human TNF-α

-

96-well tissue culture plates

-

Human IL-6 ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed HSFs in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Serum Starvation: After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free DMEM. Incubate for another 12-24 hours.

-

Inhibitor Pre-treatment: Prepare serial dilutions of AZD6703 in serum-free DMEM. A suggested concentration range based on the known IC50 is 1 nM to 1 µM (e.g., 1, 10, 50, 100, 250, 500, 1000 nM). Add the diluted AZD6703 or vehicle control (DMSO, ensuring the final concentration does not exceed 0.1%) to the respective wells. Pre-incubate for 1 hour at 37°C.

-

Stimulation: Prepare a solution of TNF-α in serum-free DMEM at a final concentration of 10 ng/mL. Add the TNF-α solution to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, carefully collect the culture supernatant from each well and store at -80°C until analysis.

-

ELISA for IL-6: Quantify the concentration of IL-6 in the collected supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-6 production at each concentration of AZD6703 compared to the TNF-α stimulated vehicle control. Plot the dose-response curve and determine the IC50 value.

Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for assessing the effect of AZD6703 on the phosphorylation of p38 MAPK in HSFs stimulated with IL-1β.

Materials:

-

Primary HSFs (passage 3-8)

-

6-well tissue culture plates

-

Serum-free DMEM

-

AZD6703 (stock solution in DMSO)

-

Recombinant human IL-1β

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HSFs in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 12-24 hours. Pre-treat with AZD6703 (e.g., 100 nM, 500 nM) or vehicle for 1 hour. Stimulate with IL-1β (e.g., 1 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated p38 as a ratio to total p38.

References

Application Notes and Protocols for the Optimal Use of AZD6703 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of AZD6703, a potent and selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor, in a variety of cell-based assays. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

AZD6703 is a small molecule inhibitor that targets the α and β isoforms of p38 MAPK, key components of a signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. The p38 MAPK pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. Understanding the optimal concentration of AZD6703 is crucial for accurately interpreting experimental results in cell-based models.

Data Presentation: In Vitro Efficacy of AZD6703

The following table summarizes the inhibitory concentrations (IC50) of AZD6703 in various in vitro assays. These values serve as a starting point for determining the optimal concentration for your specific cell-based experiments.

| Target/Process | System/Cell Line | IC50 Value | Reference |

| MAPK14 (p38α) | Enzyme Assay | 17 nM | [1] |

| TNFα Release | Human Isolated Synovial Cells | ~110 nM | [1] |

Note: IC50 values can vary depending on the cell line, assay conditions, and treatment duration. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific experimental setup.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for assessing AZD6703 activity.

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the inhibitory action of AZD6703.

General Experimental Workflow for Assessing AZD6703 Activity

Caption: A generalized workflow for determining the optimal concentration of AZD6703.

Experimental Protocols

The following are detailed protocols for common cell-based assays to determine the optimal concentration and efficacy of AZD6703.

Cell Viability Assay (MTT/MTS)

This assay determines the cytotoxic effect of AZD6703 on a given cell line.

Materials:

-

Cell line of interest (e.g., THP-1, U937)

-

Complete culture medium

-

AZD6703 stock solution (in DMSO)

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of AZD6703 in complete culture medium. A suggested starting range is 1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the experimental question.

-

MTT/MTS Addition:

-

MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the AZD6703 concentration to determine the IC50 value.

TNF-α Release Assay (ELISA)

This assay measures the ability of AZD6703 to inhibit the production and release of TNF-α from stimulated cells.

Materials:

-

Inflammatory cell line (e.g., THP-1 differentiated into macrophages, or primary human monocytes)

-

Complete culture medium

-

AZD6703 stock solution (in DMSO)

-

Lipopolysaccharide (LPS) or other appropriate stimulus

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Microplate reader

Protocol:

-

Cell Seeding and Differentiation (if applicable): Seed cells in a 96-well plate. For THP-1 cells, differentiate into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

-

Pre-treatment with AZD6703: Prepare serial dilutions of AZD6703 in culture medium. A suggested starting range is 10 nM to 1 µM. Remove the old medium and add 100 µL of the diluted AZD6703. Incubate for 1-2 hours.

-

Stimulation: Add a stimulating agent such as LPS (e.g., 100 ng/mL) to each well (except for the unstimulated control) and incubate for 4-24 hours. The optimal stimulation time should be determined empirically.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the supernatant from each well.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α release for each AZD6703 concentration relative to the stimulated vehicle control. Plot the percent inhibition against the log of the AZD6703 concentration to determine the IC50 value.

Western Blot Analysis of p38 MAPK Pathway Inhibition

This assay directly measures the inhibition of p38 MAPK activity by assessing the phosphorylation status of its downstream target, MAPK-activated protein kinase 2 (MAPKAPK2).

Materials:

-

Cell line of interest

-

Complete culture medium

-

AZD6703 stock solution (in DMSO)

-

Stimulating agent (e.g., Anisomycin, TNF-α)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total p38 MAPK, anti-phospho-MAPKAPK2, anti-total MAPKAPK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels, transfer membranes, and Western blot imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of AZD6703 (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agent (e.g., 25 µg/mL Anisomycin for 20-30 minutes) to activate the p38 MAPK pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-